molecular formula C11H14O2 B2673237 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one CAS No. 57822-05-6

2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

Cat. No.: B2673237
CAS No.: 57822-05-6
M. Wt: 178.231
InChI Key: LWBLCNXAMSLQNW-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one, also known as dihydroactinidiolide, is a naturally occurring compound found in various plants. It is known for its distinctive aroma and is used as a flavoring agent in the food industry. The compound has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one can be achieved through several methods. One common method involves the oxidation of β-ionone to produce β-cyclocitral, which is then further oxidized and dehydrated to yield the target compound . Another method involves the cyclization of citral derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of β-ionone as a starting material. The process includes oxidation, hydrolysis, and cyclization steps, often utilizing catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Acidic or basic conditions are often employed to facilitate cyclization and substitution reactions .

Major Products

The major products formed from these reactions include various lactones, alcohols, and substituted benzofuran derivatives .

Scientific Research Applications

2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with various molecular targets and pathways. It acts as a plant growth inhibitor by modulating gene expression and affecting photosynthesis. In biological systems, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its distinct aroma and its multifaceted applications in various fields. Its ability to act as a plant growth regulator and its potential therapeutic properties make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-4-8-9(12)5-11(2,3)6-10(8)13-7/h4H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBLCNXAMSLQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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